molecular formula C16H16N2O4S B2716640 2-(2H-1,3-benzodioxol-5-yl)-1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]ethan-1-one CAS No. 2200185-02-8

2-(2H-1,3-benzodioxol-5-yl)-1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]ethan-1-one

Cat. No.: B2716640
CAS No.: 2200185-02-8
M. Wt: 332.37
InChI Key: QKBSNXVXLKWHDG-UHFFFAOYSA-N
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Description

2-(2H-1,3-benzodioxol-5-yl)-1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]ethan-1-one is a complex organic compound that features a combination of benzodioxole, thiazole, and pyrrolidine moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals or agrochemicals.

Biology

In biological research, it may be studied for its potential effects on various biological pathways or as a ligand in receptor studies.

Medicine

Potential medicinal applications could include its use as an anti-inflammatory, antimicrobial, or anticancer agent, depending on its biological activity.

Industry

In industry, it might be used in the synthesis of more complex molecules or as a specialty chemical in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-benzodioxol-5-yl)-1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]ethan-1-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the benzodioxole moiety: This can be achieved through the cyclization of catechol with formaldehyde.

    Synthesis of the thiazole ring: This can be synthesized via Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thioamides.

    Coupling reactions: The final step often involves coupling the benzodioxole and thiazole intermediates with a pyrrolidine derivative under specific conditions, such as using a base and a suitable solvent.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole moiety.

    Reduction: Reduction reactions could target the carbonyl group in the ethanone linkage.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the benzodioxole or thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohols.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. Molecular targets could include enzymes, receptors, or other proteins involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(Benzo[d][1,3]dioxol-5-yl)-1-(pyrrolidin-1-yl)ethanone: Lacks the thiazole moiety.

    1-(3-(Thiazol-2-yloxy)pyrrolidin-1-yl)ethanone: Lacks the benzodioxole moiety.

Uniqueness

The presence of both benzodioxole and thiazole moieties in the same molecule may confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4S/c19-15(8-11-1-2-13-14(7-11)21-10-20-13)18-5-3-12(9-18)22-16-17-4-6-23-16/h1-2,4,6-7,12H,3,5,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKBSNXVXLKWHDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CS2)C(=O)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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